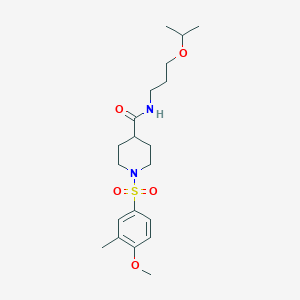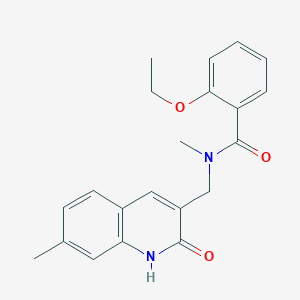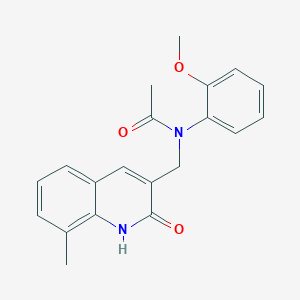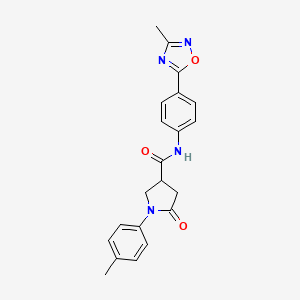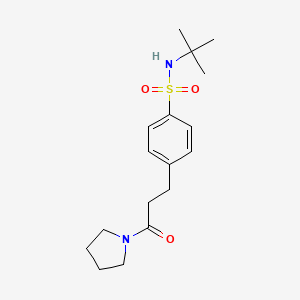
N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of the protein TOPK (T-LAK cell-originated protein kinase), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. In
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide involves the inhibition of TOPK activity. TOPK is a serine/threonine protein kinase that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. The activity of TOPK is upregulated in various types of cancer, which contributes to tumor growth and metastasis. This compound binds to the ATP-binding site of TOPK and prevents its activity, leading to decreased cell viability and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-cancer activity in various preclinical models. In vitro studies have demonstrated that this compound inhibits the growth of a wide range of cancer cell lines, including lung, breast, colon, pancreatic, and ovarian cancer. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments. In vivo studies have also demonstrated the anti-tumor activity of this compound in mouse models of lung and breast cancer.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide has several advantages for lab experiments. First, this compound is relatively easy to synthesize and has a high purity, which makes it suitable for biochemical and pharmacological studies. Second, this compound has been shown to exhibit potent and selective inhibition of TOPK, which makes it a useful tool for studying the biological functions of this protein kinase. However, there are also some limitations to using this compound in lab experiments. For example, the low yield of the synthesis may limit the availability of the compound for large-scale studies. Moreover, the potency of this compound may vary depending on the cell type and experimental conditions, which may affect the reproducibility of the results.
Future Directions
There are several future directions for the development and application of N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide. First, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer activity of this compound. Second, the efficacy and safety of this compound need to be evaluated in clinical trials to determine its potential as a cancer therapy. Third, the development of more potent and selective TOPK inhibitors may enhance the therapeutic potential of this class of compounds. Finally, the application of this compound in combination with other anti-cancer agents may improve the treatment outcomes for cancer patients.
Synthesis Methods
The synthesis of N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide was first reported by researchers at the University of Tokyo in 2012. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the condensation reaction between tert-butyl 4-formylbenzenesulfonate and N-(pyrrolidin-1-yl)propane-3-ketone, which results in the formation of the target compound. The overall yield of the synthesis is reported to be around 10%.
Scientific Research Applications
N-(tert-butyl)-4-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide has been found to be a potent inhibitor of TOPK, a protein kinase that is overexpressed in various types of cancer. TOPK has been implicated in the regulation of cell proliferation, survival, and invasion, making it an attractive target for cancer therapy. Several studies have demonstrated that inhibition of TOPK by this compound leads to decreased cell viability and induction of apoptosis in cancer cells. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-tert-butyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-17(2,3)18-23(21,22)15-9-6-14(7-10-15)8-11-16(20)19-12-4-5-13-19/h6-7,9-10,18H,4-5,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGUYNMHPAWIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

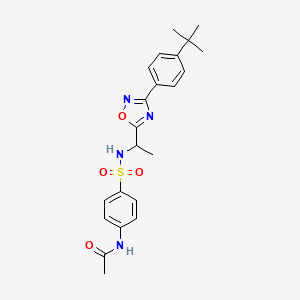
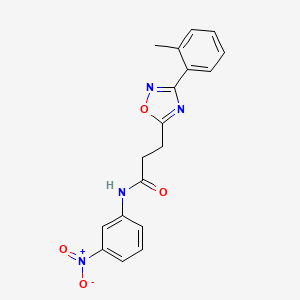
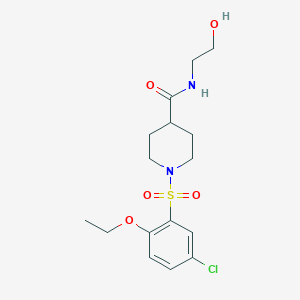
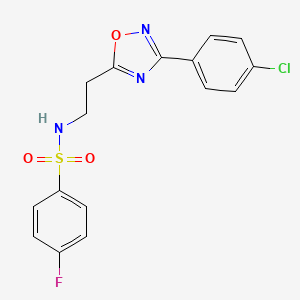
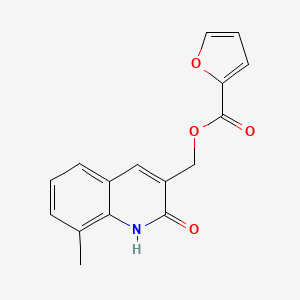

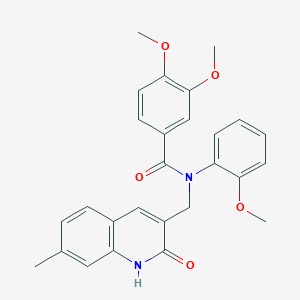

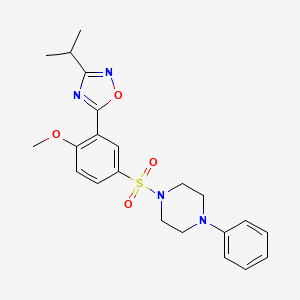
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)
